Laquinimod Demonstrates 20-Fold Superior Potency in EAE Model Relative to Progenitor Compound Roquinimex
Laquinimod exhibits approximately 20-fold greater potency than its progenitor compound roquinimex (Linomide) in suppressing disease activity in the experimental autoimmune encephalomyelitis (EAE) model of multiple sclerosis [1]. This potency improvement was achieved through systematic structure-activity relationship optimization of the quinoline-3-carboxamide scaffold, with the 5-chloro substitution and N-ethyl-N-phenyl carboxamide modifications conferring enhanced immunomodulatory activity while eliminating the severe inflammatory toxicities (serositis, myocardial infarction) that caused roquinimex's phase III trial termination [2].
| Evidence Dimension | Disease inhibitory potency in EAE model |
|---|---|
| Target Compound Data | 20-fold greater potency than roquinimex |
| Comparator Or Baseline | Roquinimex (Linomide) - baseline potency reference |
| Quantified Difference | Approximately 20× increase in potency |
| Conditions | Murine experimental autoimmune encephalomyelitis (EAE) model; dose-response evaluation |
Why This Matters
This 20-fold potency differential justifies laquinimod's selection over roquinimex for research applications requiring quinoline-3-carboxamide immunomodulation, as roquinimex is no longer clinically viable due to toxicity and inferior potency.
- [1] Wiendl H, Meuth SG. Laquinimod. In: Blue Books of Neurology. Vol 35. Elsevier; 2010:376-389. View Source
- [2] Jönsson S, Andersson G, Fex T, Fristedt T, Hedlund G, Jansson K, et al. Synthesis and biological evaluation of new 1,2-dihydro-4-hydroxy-2-oxo-3-quinolinecarboxamides for treatment of autoimmune disorders: structure-activity relationship. J Med Chem. 2004;47(8):2075-2088. View Source
